N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine
Description
Properties
CAS No. |
906670-52-8 |
|---|---|
Molecular Formula |
C18H19N9O4 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-yltriazol-1-yl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H19N9O4/c1-19-15-12-16(26(8-21-12)17-14(30)13(29)11(7-28)31-17)23-18(22-15)27-6-10(24-25-27)9-4-2-3-5-20-9/h2-6,8,11,13-14,17,28-30H,7H2,1H3,(H,19,22,23)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
BFNBQDWOBYWSKD-LSCFUAHRSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=N4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=N4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Biological Activity
N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic compound that integrates the structural characteristics of adenosine with a pyridine-substituted triazole moiety. This compound has garnered attention due to its significant biological activity, particularly as an agonist for adenosine receptors. This article delves into its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is renowned for its efficiency in forming triazole compounds. The general steps include:
- Preparation of Azide and Alkyne Precursors : Synthesize the azide and alkyne derivatives that will participate in the cycloaddition.
- CuAAC Reaction : Combine the azide and alkyne in the presence of a copper catalyst to yield the triazole structure.
- Purification : Isolate and purify the final product using techniques such as chromatography.
Biological Activity
This compound exhibits notable biological activity through its interaction with adenosine receptors, particularly the A3 subtype. This interaction has implications for various physiological processes:
The compound acts as an agonist at A3 adenosine receptors, which are implicated in modulating inflammation and cancer cell proliferation. Research indicates that modifications at the triazole position can enhance both affinity and selectivity for specific adenosine receptors.
Binding Affinity
Studies have demonstrated that this compound exhibits enhanced binding affinity compared to traditional adenosine derivatives. This is particularly evident in its ability to modulate adenylate cyclase activity, which is crucial for intracellular signaling pathways.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methyladenosine | Methyl group on nitrogen | Moderate A3 receptor activity |
| 4-Aryltriazoles | Aryl substitution on triazole | Variable receptor affinity |
| 5-Pyridyltriazoles | Pyridine ring attached to triazole | Enhanced binding to A3 receptor |
This compound stands out due to its unique combination of a pyridine moiety and a triazole ring which enhances its biological profile compared to simpler nucleoside analogs.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.
- Cancer Cell Proliferation : In cell line studies, this compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms.
- Receptor Selectivity : Binding studies reveal that this compound selectively interacts with A3 adenosine receptors over other subtypes (A1 and A2), highlighting its potential for targeted therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Compound 2ace : 1-Morpholino-3-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propan-1-one
- Core: Morpholino-propanone backbone.
- Key Features : Pyridin-2-yl-triazole with a morpholine ring.
- Physical Properties : Pale yellow oil (89% yield).
- Differentiation: Lacks the adenosine moiety, which is critical for nucleoside-related biological targets (e.g., adenosine receptors or kinases) .
Compound VI.9 : 4-(4-((5-(Ethylsulfonyl)-2-methoxyphenyl)(methoxycarbonyl)amino)-1H-1,2,3-triazol-1-yl)-2-(pyridin-2-yl)phenyl acetate
- Core : Aryl acetate with sulfonyl and methoxy substituents.
- Key Features : Pyridin-2-yl-triazole linked to a sulfonamide-phenyl group.
- Physical Properties : Pale yellow foam (72% yield, mp 115–157°C).
- Differentiation : Focuses on sulfonamide and ester functionalities, contrasting with the nucleoside structure of the target compound .
Compound 9a : 4-(4-{[4-(1H-Benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
- Core: Quinoline-benzimidazole hybrid.
- Key Features: Triazole bridges a chloroquinoline and benzimidazole group.
- Differentiation: Designed for antiproliferative activity, unlike the adenosine-based target compound, which may prioritize nucleotide mimicry .
Pyrazole Analog : 2-[4-(4-Methylphenyl)-1H-pyrazol-1-yl]-N-[(3R)-tetrahydro-3-furanyl]adenosine
- Core: Adenosine with a pyrazole ring.
- Key Features : Pyrazole instead of triazole linker; molecular weight 493.52.
Key Differentiators of the Target Compound
Adenosine Core: Uniquely positions it for nucleotide-based therapeutic mechanisms, unlike morpholino or benzimidazole derivatives.
N-Methyl Modification : May reduce enzymatic deamination, improving metabolic stability relative to unmodified nucleosides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
